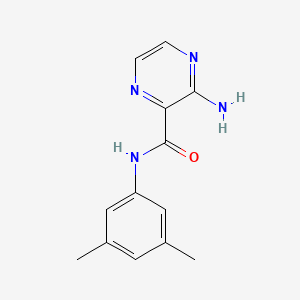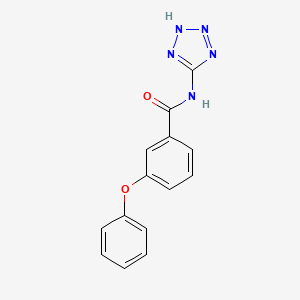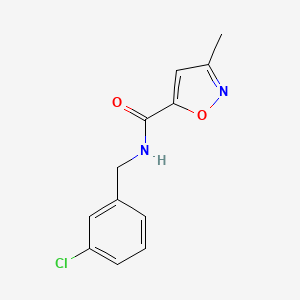![molecular formula C17H24N2O B7466014 N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide, also known as PPC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PPC is a cyclic amide that belongs to the class of compounds known as cyclopropanes. The unique structure of PPC makes it an attractive molecule for drug design, as it can interact with biological targets in a specific and selective manner.
Mechanism of Action
The mechanism of action of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but it is thought to involve the interaction of the molecule with specific binding sites on biological targets. N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been shown to bind to the active site of enzymes and to modulate the activity of receptors and ion channels. The precise mode of action of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide depends on the specific target and the chemical properties of the molecule.
Biochemical and Physiological Effects:
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the target and cellular context. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the function of ion channels and receptors involved in neuronal signaling. In addition, N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a well-defined chemical structure that allows for precise modification and optimization. N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide can be used as a tool compound to study the function of specific biological targets and to identify new drug leads. However, there are also limitations to the use of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide in lab experiments. It can be difficult to achieve high potency and selectivity for specific targets, and the complex synthesis and purification process can limit its availability.
Future Directions
There are several future directions for research on N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of novel compounds based on the structure of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide that have improved potency and selectivity for specific targets. Another area of research is the study of the mechanism of action of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide and its interaction with biological targets. In addition, N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurological disorders, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 2-(piperidin-1-ylmethyl)phenylboronic acid with cyclopropanecarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide. The synthesis of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Scientific Research Applications
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of biological targets, including enzymes, receptors, and ion channels. N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been used as a tool compound to study the function of these targets and to identify new drug leads. In addition, N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been used as a starting point for the design of novel compounds with improved potency and selectivity.
properties
IUPAC Name |
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(14-8-9-14)18-12-15-6-2-3-7-16(15)13-19-10-4-1-5-11-19/h2-3,6-7,14H,1,4-5,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOZXBRSGHCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)